![molecular formula C17H28N2O2S B5267251 N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide](/img/structure/B5267251.png)
N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide, also known as ADMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADMA is a derivative of the amino acid L-arginine and is involved in the regulation of nitric oxide (NO) production in the body.
Mecanismo De Acción
N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide inhibits NOS activity by competing with L-arginine for the active site of the enzyme. This results in decreased NO production and impaired endothelial function. This compound also promotes oxidative stress and inflammation, which contribute to the development of cardiovascular diseases and other chronic conditions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including decreased NO production, impaired endothelial function, increased oxidative stress and inflammation, and altered immune function. This compound has also been associated with the development of cardiovascular diseases, pulmonary hypertension, and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
For N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide research include the development of novel this compound inhibitors for the treatment of cardiovascular diseases and other chronic conditions.
Métodos De Síntesis
N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide can be synthesized by reacting L-arginine with 1-adamantylthiol and acetic anhydride. The reaction yields this compound as a white crystalline solid with a melting point of 132-134°C. The purity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and kidney diseases. This compound is a competitive inhibitor of the enzyme nitric oxide synthase (NOS), which is responsible for the production of NO in the body. NO is a potent vasodilator and is involved in the regulation of blood pressure, blood flow, and immune function. This compound inhibits NOS activity, leading to decreased NO production and impaired endothelial function.
Propiedades
IUPAC Name |
2-[[2-(1-adamantylsulfanyl)acetyl]amino]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-11(16(21)19(2)3)18-15(20)10-22-17-7-12-4-13(8-17)6-14(5-12)9-17/h11-14H,4-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMHDXXUCYRMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC(=O)CSC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5267179.png)
![2-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5267199.png)
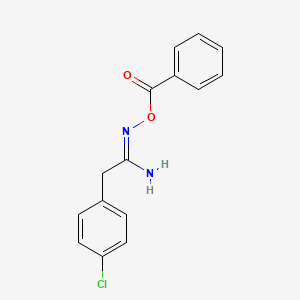
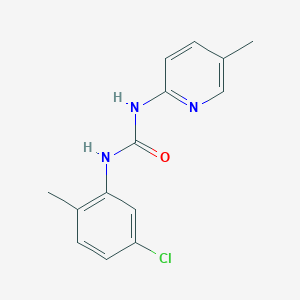
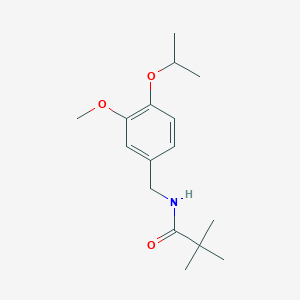
![(3aR*,6aS*)-5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5267230.png)

![(2R)-2-amino-N-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pentanamide](/img/structure/B5267239.png)
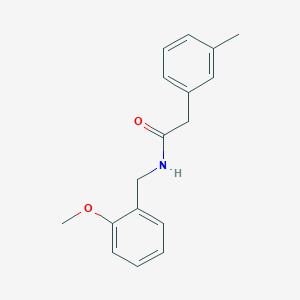
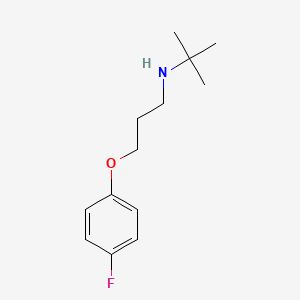
![1-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5267263.png)
![N-[2-(2-furyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5267271.png)
![3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole](/img/structure/B5267284.png)
![2-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B5267290.png)
